molecular formula C28H31NO2 B1683871 Lasofoxifene CAS No. 180916-16-9

Lasofoxifene

Numéro de catalogue: B1683871
Numéro CAS: 180916-16-9
Poids moléculaire: 413.5 g/mol
Clé InChI: GXESHMAMLJKROZ-IAPPQJPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride to produce a triarylbutene intermediate. This intermediate undergoes iodocarbocyclization followed by elimination of hydrogen iodide to form the olefin part, and subsequent migration of the double bond yields this compound .

Industrial Production Methods: The industrial production of this compound tartrate involves the preparation of a solid crystalline form of 1-(2-[4-(6-methoxy-3,4-dihydronaphthalene-1-yl)phenoxy]ethyl)pyrrolidine. This compound is a key intermediate in the synthesis of this compound. The process includes purification steps using solvents such as ethanol or methanol .

Analyse Des Réactions Chimiques

Types of Reactions: Lasofoxifene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Lasofoxifene in Breast Cancer Treatment

Overview
this compound has emerged as a promising therapeutic agent for breast cancer, particularly in cases resistant to traditional treatments. Its mechanism involves selective modulation of estrogen receptors, making it effective against estrogen receptor-positive breast cancers.

Clinical Trials and Findings

  • ELAINE Trials : The ELAINE-1 trial compared this compound with fulvestrant in patients with ESR1 mutations. Results indicated a median progression-free survival (PFS) of 6.04 months for this compound compared to 4.04 months for fulvestrant (P=0.138) and a clinical benefit rate (CBR) of 36.5% vs. 21.6% respectively .
  • Combination Therapy : In the ELAINE-2 trial, this compound combined with abemaciclib showed a median PFS of 13 months and an overall response rate of 56% in ESR1-mutant patients . This combination therapy aims to enhance efficacy against tumors that have developed resistance to aromatase inhibitors.

Preclinical Studies
Research conducted at the University of Chicago demonstrated that this compound outperformed fulvestrant in reducing tumor growth and preventing metastasis in mouse models . These findings support its potential as a second-line treatment for therapy-resistant breast cancer.

This compound in Osteoporosis Management

Mechanism of Action
this compound acts as an estrogen agonist/antagonist, providing beneficial effects on bone density while minimizing risks associated with traditional estrogen therapies.

Efficacy in Clinical Trials

  • Phase III Trials : this compound has been shown to significantly increase bone mineral density (BMD) at the lumbar spine and hip in postmenopausal women with osteoporosis . It reduced the risk of vertebral and nonvertebral fractures and improved symptoms of vulvovaginal atrophy.
  • Safety Profile : Clinical trials indicate that this compound is generally well tolerated, with mild to moderate adverse events that often resolve without discontinuation of therapy .

Additional Applications

Potential Benefits Beyond Oncology and Osteoporosis
this compound is being investigated for other conditions related to estrogen deficiency, including:

  • Vulvovaginal Atrophy : Clinical studies indicate improvements in symptoms associated with this condition among postmenopausal women .
  • Cardiovascular Health : Some research suggests potential cardiovascular benefits due to its favorable effects on lipid profiles, although further studies are needed to confirm these findings.

Data Summary

Application AreaKey FindingsClinical Trial Reference
Breast CancerMedian PFS: 6.04 months (vs. 4.04 for fulvestrant); CBR: 36.5% (vs. 21.6%)ELAINE-1
Combination TherapyMedian PFS: 13 months; Overall response rate: 56%ELAINE-2
OsteoporosisIncreased BMD; Reduced fracture risk; Well toleratedPhase III
Vulvovaginal AtrophyImproved symptoms reportedClinical Studies

Activité Biologique

Lasofoxifene is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties, making it a significant compound in the treatment of hormone receptor-positive breast cancer and in the management of osteoporosis. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound operates through a dual mechanism of action on estrogen receptors (ERs). It binds to both ERα and ERβ with high affinity, displaying tissue-selective activity:

  • Agonistic Effects : In bone tissue, this compound mimics estrogen's positive effects by reducing osteoclast lifespan and activity through modulation of the RANKL/RANK/osteoprotegerin signaling pathway. This results in enhanced osteoblast activity and improved calcium homeostasis .
  • Antagonistic Effects : In breast and uterine tissues, this compound acts as an antagonist, inhibiting estrogen signaling pathways associated with tumor growth. It suppresses oncogenic gene transcription, thereby reducing the risk of estrogen receptor-positive breast cancers .

Table 1: Binding Affinity of this compound to Estrogen Receptors

Receptor TypeBinding AffinityActivity Type
ERαHighAgonist
ERβHighAgonist
Uterine ERModerateAntagonist
Mammary ERModerateAntagonist
CB2ModerateInverse Agonist

Breast Cancer Treatment

This compound has been evaluated in various clinical trials for its efficacy in treating hormone receptor-positive breast cancer.

  • Phase II Trials : In a randomized study comparing this compound to fulvestrant in patients with ESR1-mutated metastatic breast cancer, this compound demonstrated a clinical benefit rate of 36.5% compared to 21.6% for fulvestrant. Notably, the objective response rate was higher for this compound (13.2% vs. 2.9%) despite not achieving statistically significant progression-free survival (PFS) improvements .
  • PEARL Trial : In postmenopausal women with osteoporosis, this compound significantly reduced the incidence of both total and ER+ invasive breast cancer by 79% and 83%, respectively, when administered at a dose of 0.5 mg .

Case Studies

One notable case involved a patient with ESR1-mutant ER+/HER2− metastatic breast cancer who achieved complete remission after treatment with this compound, highlighting its potential for durable responses even in heavily pretreated populations .

Table 2: Summary of Clinical Trial Findings

Study NamePopulationTreatmentKey Findings
ELAINE 1 TrialESR1-mutated mBC patientsThis compoundHigher clinical benefit rate than fulvestrant
PEARL TrialPostmenopausal womenThis compoundReduced ER+ breast cancer incidence significantly

Safety Profile

This compound has been noted for its favorable safety profile in clinical studies:

  • Adverse Events : Common treatment-emergent adverse events included nausea, fatigue, arthralgia, and hot flushes. Serious adverse events were rare .
  • Long-term Use : The compound has been well tolerated over extended periods, making it a viable option for long-term management of patients at risk for breast cancer due to osteoporosis or other factors .

Propriétés

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESHMAMLJKROZ-IAPPQJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171037
Record name Lasofoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity.
Record name Lasofoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

180916-16-9
Record name Lasofoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180916-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasofoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasofoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASOFOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasofoxifene
Reactant of Route 2
Lasofoxifene
Reactant of Route 3
Lasofoxifene
Reactant of Route 4
Lasofoxifene
Reactant of Route 5
Lasofoxifene
Reactant of Route 6
Lasofoxifene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.